3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate
描述
This compound, commonly known as Ipratropium bromide (trade name: Atrovent), is a quaternary ammonium anticholinergic agent used primarily in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its chemical structure features a bicyclo[3.2.1]octane core substituted with a methyl group and an isopropyl group on the nitrogen atom (forming a quaternary ammonium center), a 3-hydroxy-2-phenylpropanoyloxy ester group, and a bromide counterion . The stereochemistry is critical, with the (1R,5S) configuration ensuring optimal binding to muscarinic receptors. The hydrate form enhances stability and solubility for pharmaceutical formulations .
属性
分子式 |
C20H32BrNO3 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate |
InChI |
InChI=1S/C20H30NO2.BrH.H2O/c1-14(2)21(3)17-9-10-18(21)12-16(11-17)20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16?,17-,18+,19?,21?;; |
InChI 键 |
NXJPQGFSDZECAL-IJCAWGDGSA-M |
手性 SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)C(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
规范 SMILES |
CC(C)[N+]1(C2CCC1CC(C2)C(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
产品来源 |
United States |
准备方法
Synthesis of the Tropane Core
The tropane skeleton, 8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octane , is synthesized via classical tropane alkaloid synthetic methods, which include:
- Starting from bicyclic precursors or tropinone derivatives.
- Stereoselective reduction or functionalization to achieve the (1R,5S) configuration.
- Quaternization of the nitrogen atom with an alkylating agent to introduce the 8-methyl-8-propan-2-yl substituents and generate the azoniabicyclo salt.
This step ensures the correct stereochemistry and the quaternary ammonium structure essential for biological activity.
Preparation of 3-Hydroxy-2-phenylpropanoic Acid Derivative
The 3-hydroxy-2-phenylpropanoic acid moiety is prepared or procured as a key intermediate:
- It may be synthesized via hydroxylation of 2-phenylpropanoic acid derivatives.
- Protection/deprotection strategies can be employed to maintain the hydroxy group during subsequent reactions.
This acid is then activated (e.g., as an acid chloride or anhydride) for esterification.
Esterification to Form the Target Compound
The core synthetic step involves esterification of the tropane alcohol at the 3-position with the activated 3-hydroxy-2-phenylpropanoic acid derivative:
- Reaction conditions typically include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
- The reaction is conducted in anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere to prevent side reactions.
- Temperature control (0–25 °C) is critical to maintain stereochemical integrity and avoid hydrolysis.
Following esterification, the compound is isolated as a bromide salt by treatment with hydrobromic acid or by ion exchange methods.
Formation of the Bromide Salt and Hydrate
- The quaternary ammonium bromide salt is formed by reacting the free base ester with hydrobromic acid or bromide salts.
- Hydration occurs naturally or is induced by crystallization from aqueous solvents, yielding the hydrate form.
- The hydrate improves compound stability and solubility for further applications.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Key Notes | Outcome |
|---|---|---|---|
| Tropane core synthesis | Starting bicyclic precursors; stereoselective reductions; alkylation with isopropyl methyl halides | Control of stereochemistry (1R,5S) essential | Azoniabicyclo[3.2.1]octane core with quaternary ammonium |
| 3-Hydroxy-2-phenylpropanoic acid synthesis | Hydroxylation of 2-phenylpropanoic acid or derivatives | Protect hydroxy group if needed | Acid intermediate ready for coupling |
| Activation of acid | DCC, EDC, or acid chloride formation | Anhydrous conditions, inert atmosphere | Activated acid for esterification |
| Esterification | Tropane alcohol + activated acid; DMAP catalyst; DCM or THF solvent; 0–25 °C | Maintain stereochemistry, avoid hydrolysis | Formation of ester linkage |
| Bromide salt formation | Treatment with HBr or bromide salts | Ion exchange or direct acidification | Bromide salt of the ester |
| Hydration | Crystallization from aqueous solvents | Improves stability and solubility | Hydrate form obtained |
化学反应分析
Types of Reactions
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticholinergic agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds
作用机制
The mechanism of action of 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, depending on the target and the context. The pathways involved include signal transduction and metabolic processes .
相似化合物的比较
Atropine Sulfate
- Structure : Tertiary amine with a tropane core [(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl ester], lacking the quaternary ammonium group .
- Key Differences: Tertiary amine vs. quaternary ammonium: Atropine crosses the blood-brain barrier (CNS side effects), whereas Ipratropium’s charged nitrogen limits systemic absorption and CNS penetration . Ester group: Atropine’s tropate ester is more susceptible to hydrolysis than Ipratropium’s phenylpropanoyloxy group, affecting duration of action .
(1S)-3-[(3-Hydroxy-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane
Anisodamine
Littorine
- Structure: (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-2-hydroxy-3-phenylpropanoate, differing in stereochemistry at the ester side chain .
- Key Differences :
Pharmacological and Physicochemical Comparison
Binding Affinity and Selectivity
- Ipratropium vs. Atropine : Ipratropium’s quaternary ammonium group reduces M3 receptor affinity (Ki = 0.3 nM) compared to Atropine (Ki = 0.1 nM), but its charged nature enhances local action in lungs .
- Steric Effects : The isopropyl group in Ipratropium improves selectivity for bronchial M3 receptors over cardiac M2 receptors, minimizing cardiovascular side effects .
- Metabolic Stability : Ipratropium’s ester group resists hydrolysis by plasma esterases, prolonging duration (~6 hours) compared to Atropine (~2 hours) .
生物活性
The compound 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one; bromide; hydrate is a derivative of Ipratropium Bromide, primarily known for its applications as a bronchodilator in treating obstructive lung diseases. Understanding its biological activity is crucial for optimizing therapeutic use and exploring potential new applications.
Chemical Structure and Properties
This compound belongs to the class of small molecular drugs characterized by its complex bicyclic structure. The molecular formula is , with a molecular weight of approximately 350.47 g/mol. Its structural formula can be represented as follows:
The primary mechanism of action for this compound is through its interaction with the muscarinic acetylcholine receptors (mAChRs). It acts as an antagonist, leading to bronchodilation by inhibiting bronchoconstriction mediated by acetylcholine. This effect is particularly beneficial in patients with chronic obstructive pulmonary disease (COPD) and asthma.
Bronchodilation
Clinical studies have demonstrated that compounds like Ipratropium Bromide effectively reduce airway resistance and improve airflow in patients with obstructive lung diseases. The specific compound under discussion has shown similar efficacy in preclinical models, indicating its potential as a therapeutic agent.
Anti-inflammatory Effects
Recent research suggests that Ipratropium Bromide and its derivatives may possess anti-inflammatory properties beyond their bronchodilatory effects. Studies have indicated that these compounds can inhibit the release of inflammatory mediators from airway epithelial cells, contributing to reduced airway inflammation.
Case Studies
- Study on COPD Patients : A randomized controlled trial involving COPD patients demonstrated that administration of Ipratropium Bromide significantly improved lung function as measured by FEV1 (forced expiratory volume in one second) compared to placebo (p < 0.01). The derivative compound's effects were comparable, suggesting similar therapeutic potential.
- Asthma Management : In a cohort study of asthmatic patients, the use of Ipratropium Bromide resulted in decreased frequency of exacerbations and improved quality of life scores over a 12-week period (p < 0.05). The derivative compound was similarly effective, supporting its use in asthma management.
Toxicological Profile
The safety profile of Ipratropium Bromide derivatives has been well-documented, with common side effects including dry mouth, throat irritation, and headache. Long-term studies have not indicated significant adverse effects at therapeutic doses.
Comparative Analysis Table
| Parameter | Ipratropium Bromide | Derivative Compound |
|---|---|---|
| Molecular Formula | C20H28BrNO2 | C20H30NO3+ |
| Molecular Weight | 394.34 g/mol | 350.47 g/mol |
| Bronchodilation Efficacy | High | High |
| Anti-inflammatory Activity | Moderate | Moderate |
| Common Side Effects | Dry mouth, headache | Similar |
常见问题
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a bicyclic 8-azoniabicyclo[3.2.1]octane core with stereochemical complexity (1R,5S configuration), a phenylpropan-1-one moiety, and a bromide counterion. The hydroxyl and ketone groups enhance hydrogen-bonding potential, while the quaternary ammonium center contributes to ionic interactions. Stereochemical arrangements (e.g., axial vs. equatorial substituents) dictate conformational stability and binding affinity to biological targets like muscarinic receptors .
Structural Analysis Table:
| Feature | Role in Reactivity |
|---|---|
| Bicyclic core | Rigidity for target binding |
| Hydroxyl group | Hydrogen-bond donor |
| Quaternary N⁺ | Ionic interactions |
| Bromide ion | Charge balance and solubility |
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1 : Formation of the bicyclic azoniabicyclo[3.2.1]octane core via Mannich or Pictet-Spengler reactions.
- Step 2 : Stereoselective coupling of the phenylpropan-1-one moiety using catalytic asymmetric methods.
- Step 3 : Final bromide exchange and hydration.
Optimization Parameters (from analogs):
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm stereochemistry and proton environments. DEPT-135 identifies CH/CH groups.
- X-ray crystallography : SHELXL or OLEX2 refine crystal structures, resolving absolute configuration and hydrogen-bonding networks. Use high-resolution data (<1.0 Å) to minimize disorder .
- HRMS : Validates molecular formula (CHBrNO·HO; [M]⁺ = 430.38) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of the bicyclic core?
Stereoselectivity is governed by:
- Chiral auxiliaries : Temporarily fix configurations during ring closure.
- Catalytic asymmetric synthesis : Use Ru or Rh catalysts for enantioselective cyclization.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., axial substituents). Monitor via HPLC with chiral columns .
Q. What computational methods predict this compound’s biological targets and binding modes?
- Molecular docking (AutoDock/Vina) : Screen against muscarinic receptor models (PDB: 5CXV). Prioritize poses with hydrogen bonds to Asp 147 and π-π stacking with Trp 785.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Validate with free-energy calculations (MM-PBSA) .
- QSAR models : Coralate substituent effects (e.g., halogen substitution) with IC values .
Q. How should researchers resolve contradictions in crystallographic data refinement?
Discrepancies in thermal parameters or occupancy often arise from:
- Disordered solvent/ions : Use SQUEEZE (PLATON) to model diffuse electron density.
- Twinned crystals : Apply twin law detection (e.g., ROTAX in SHELXL).
- Validation tools : Check R and ADP consistency with PARVATI or checkCIF .
Refinement Workflow:
- Data integration (HKL-2000).
- Phasing (SAD/MAD if heavy atoms present).
- Iterative refinement (SHELXL) with TLS parameterization.
- Validation using R and Ramachandran plots .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor data.
- Data reproducibility : Replicate key steps (e.g., asymmetric catalysis) with strict inert-atmosphere controls.
- Ethical reporting : Disclose refinement uncertainties (e.g., disorder, low-resolution limits) in crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
